2,2-Bis(methylsulfanyl)cyclopentan-1-one
Description
2,2-Bis(methylsulfanyl)cyclopentan-1-one is a cyclopentanone derivative with two methylsulfanyl (-SCH₃) groups symmetrically substituted at the 2-position of the ketone ring. The compound’s structure (molecular formula: C₇H₁₄OS₂; calculated molar mass: 178.3 g/mol) features a planar cyclopentanone core modified by sulfur-containing substituents. While direct data on its synthesis or applications are absent in the provided evidence, comparisons with structurally related compounds offer insights into its hypothetical behavior.
Properties
CAS No. |
77412-94-3 |
|---|---|
Molecular Formula |
C7H12OS2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2,2-bis(methylsulfanyl)cyclopentan-1-one |
InChI |
InChI=1S/C7H12OS2/c1-9-7(10-2)5-3-4-6(7)8/h3-5H2,1-2H3 |
InChI Key |
IQWDPLCNMAXOOD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CCCC1=O)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylthiol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the methylthiol groups onto the cyclopentanone ring.
Industrial Production Methods
Industrial production of 2,2-Bis(methylsulfanyl)cyclopentan-1-one often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(methylsulfanyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2,2-Bis(methylsulfanyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(methylsulfanyl)cyclopentan-1-one involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to undergo nucleophilic substitution and oxidation-reduction reactions. These reactions can modify the structure and function of biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 2,2-bis(methylsulfanyl)cyclopentan-1-one and analogs identified in the evidence:
Key Research Findings
Mesomorphic Behavior vs. Aromatic Derivatives
The 2,5-bis-(4-alkanoyloxybenzylidene)cyclopentan-1-one analog exhibits liquid crystalline properties attributed to its rigid aromatic benzylidene substituents. The methylsulfanyl groups may instead increase solubility in non-polar solvents or modulate electronic properties for catalytic or pharmaceutical applications.
Crystal Packing and Intermolecular Interactions
The diiodo compound in demonstrates short S–I interactions (3.2099 Å) and columnar crystal packing. While 2,2-bis(methylsulfanyl)cyclopentan-1-one lacks iodine, its methylsulfanyl groups may facilitate weaker S···S or S···π interactions, influencing solid-state properties such as melting point or solubility.
Polarity and Reactivity
2-(1-Hydroxypentyl)cyclopentanone has a hydroxyl group, enabling hydrogen bonding and increased polarity. The target compound’s thioether groups, while polarizable, lack hydrogen-bond donors, suggesting lower solubility in polar solvents but greater stability under basic or reducing conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
